molecular formula C13H15ClN2O B1463000 3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1240529-54-7

3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1463000
CAS No.: 1240529-54-7
M. Wt: 250.72 g/mol
InChI Key: JMMFFUSKJCCQCP-UHFFFAOYSA-N
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Description

3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the condensation of an indole derivative with a piperidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets in the body. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-piperidin-4-ylidene-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFFUSKJCCQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-54-7
Record name 3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 2
3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 3
3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 4
3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 5
3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride
Reactant of Route 6
3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride

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